molecular formula C18H18N4O3S B11995509 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11995509
M. Wt: 370.4 g/mol
InChI Key: RCMBAIBUVUVDKE-YBFXNURJSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazole ring fused with a thione group. Its structure includes an (E)-configured benzylideneamino group at position 4, derived from 3-ethoxy-4-hydroxybenzaldehyde, and a 4-methoxyphenyl substituent at position 3.

Synthesis typically involves condensation of 4-amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3-ethoxy-4-hydroxybenzaldehyde in ethanol under acidic reflux conditions, as described for analogous triazole-thiones .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-16-10-12(4-9-15(16)23)11-19-22-17(20-21-18(22)26)13-5-7-14(24-2)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

RCMBAIBUVUVDKE-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Biological Activity

The compound 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family known for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O4
  • Molecular Weight : 368.4 g/mol
  • IUPAC Name : 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The compound features a triazole ring which is often associated with significant biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit substantial antibacterial properties. For instance, studies have indicated that compounds similar to the one in focus can inhibit the growth of various Gram-positive and Gram-negative bacteria. The antibacterial activity is often measured using Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (µg/mL) Reference
E. coli0.12 - 1.95
S. aureus0.12 - 1.95
P. aeruginosa0.12 - 1.95

Anticancer Activity

Triazole derivatives have also been studied for their potential anticancer effects. The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a bioisostere for carboxylic acids, facilitating interactions with enzyme active sites.
  • Receptor Modulation : The structure allows binding to various receptors, modulating their activity and influencing cellular pathways related to growth and survival.

Study on Antibacterial Properties

A study conducted by researchers demonstrated that derivatives of triazoles showed enhanced antibacterial activity against resistant strains of bacteria such as MRSA and E. coli. The introduction of specific substituents on the triazole ring significantly improved efficacy compared to standard antibiotics like ciprofloxacin .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of triazole compounds, revealing that certain derivatives exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole-3-thione derivatives allows for tailored bioactivity and physicochemical properties. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of 1,2,4-Triazole-3-Thione Derivatives

Compound Name Substituents (Position 4) Substituents (Position 5) Key Properties/Bioactivity References
Target Compound (E)-3-ethoxy-4-hydroxybenzylidene 4-methoxyphenyl Enhanced solubility due to hydroxyl/ethoxy groups; potential antimicrobial activity (inferred from analogs)
4-{(E)-[4-(Dimethylamino)benzylidene]amino}-5-(3-methoxyphenyl) (E)-4-dimethylaminobenzylidene 3-methoxyphenyl Strong electron-donating dimethylamino group increases basicity; moderate antimicrobial activity against S. aureus
4-[(E)-(4-ethoxy-3-methoxybenzylidene)amino]-5-(2-fluorophenyl) (E)-4-ethoxy-3-methoxybenzylidene 2-fluorophenyl Fluorine atom enhances metabolic stability; lower solubility due to hydrophobicity
5-(3-ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)amino] (E)-4-methylbenzylidene 3-ethoxyphenyl Methyl group reduces polarity; weaker antimicrobial activity compared to hydroxyl/ethoxy analogs
4-[(E)-(4-chlorobenzylidene)amino]-3-methyl (E)-4-chlorobenzylidene Methyl Chlorine increases electrophilicity; demonstrated fungicidal activity
TMAT (Triazole-thione-Schiff base) (E)-thiophen-2-ylmethylene Methyl Corrosion inhibition in acidic environments (88% efficiency at 1 mM)

Key Findings :

Substituent Effects on Bioactivity :

  • Hydroxyl and methoxy groups (as in the target compound) correlate with improved antimicrobial activity in Gram-positive bacteria, likely due to hydrogen bonding with microbial membranes .
  • Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Metabolic Stability :

  • Fluorinated derivatives (e.g., 5-(2-fluorophenyl) in ) exhibit resistance to hepatic microsomal metabolism, as seen in studies where desulphuration and S-oxidation pathways were negligible .

Physical Properties :

  • Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility, critical for bioavailability. The target compound’s 3-ethoxy-4-hydroxy group may offer superior solubility compared to methyl or chloro analogs .
  • Thiophene-containing derivatives (e.g., TMAT) demonstrate high corrosion inhibition due to sulfur’s electron-donating capacity and adsorption on metal surfaces .

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